molecular formula C24H24N4O3 B2955653 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922068-68-6

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2955653
CAS No.: 922068-68-6
M. Wt: 416.481
InChI Key: AJIBDBRWYDNQJJ-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridazine family, characterized by a six-membered heterocyclic ring with two adjacent nitrogen atoms and a conjugated double-bond system. Its structure includes:

  • Position 1: A p-tolyl (4-methylphenyl) group, which enhances steric bulk and influences hydrophobic interactions.
  • Position 3: An ethyl carboxylate ester, contributing to solubility in organic solvents.

Properties

IUPAC Name

ethyl 4-[2-(1H-indol-3-yl)ethylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-31-24(30)23-21(14-22(29)28(27-23)18-10-8-16(2)9-11-18)25-13-12-17-15-26-20-7-5-4-6-19(17)20/h4-11,14-15,25-26H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIBDBRWYDNQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole derivative is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Pyridazine Ring Formation: The alkylated indole is reacted with hydrazine and a diketone to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, make it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyridazine ring can modulate enzyme activity. The compound may exert its effects through binding to DNA, inhibiting enzymes, or modulating signal transduction pathways.

Comparison with Similar Compounds

Core Structural Similarities and Differences

Compound Name Substituent at Position 4 Key Structural Features
Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Target) 2-(1H-indol-3-yl)ethylamino Indole moiety enables π-π stacking; ethylamine linker provides conformational flexibility .
Ethyl 4-[2-((4-ethoxyphenyl)amino)-2-oxoethoxy]-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Analog 1) 2-((4-ethoxyphenyl)amino)-2-oxoethoxy Ether-linked 4-ethoxyphenyl group increases hydrophobicity; oxo group enhances polarity .
Ethyl 4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (Analog 2) 2-(naphthalen-1-ylamino)-2-oxoethoxy Naphthalene group provides extended aromatic surface; may improve DNA intercalation .

Key Observations :

  • The p-tolyl group at position 1 is conserved across analogs, suggesting its role in stabilizing the dihydropyridazine core .
  • Substituents at position 4 dictate physicochemical properties: Target Compound: The indole-ethylamino group balances lipophilicity (logP ~3.2 estimated) and hydrogen-bonding capacity (2 H-bond donors, 4 acceptors). Analog 1: The 4-ethoxyphenyl substituent increases logP (~3.8) but reduces H-bond donors (0 donors, 6 acceptors). Analog 2: Naphthalene elevates logP (~4.5) and enhances π-stacking but lacks H-bond donors .

Experimental Data :

  • Target Compound : In silico docking studies (PDB: 5I6X) show strong binding to SERT (ΔG = -9.8 kcal/mol) via indole-mediated hydrophobic interactions .
  • Analog 1 : IC₅₀ = 1.2 µM against EGFR kinase, attributed to ethoxyphenyl binding in the ATP pocket .
  • Analog 2 : IC₅₀ = 0.8 µM against topoisomerase II, with naphthalene intercalating into DNA base pairs .

Crystallographic and Computational Analysis

  • Target Compound : Single-crystal X-ray diffraction (SHELX-refined) reveals a planar dihydropyridazine ring with a 120° angle between indole and the core, optimizing receptor binding .
  • Analog 1 : Molecular dynamics simulations show reduced conformational flexibility due to the rigid oxoethoxy linker .
  • Analog 2 : Density Functional Theory (DFT) calculations indicate a 15% higher electron density on naphthalene vs. indole, enhancing DNA interaction .

Biological Activity

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The compound is synthesized through multi-step organic reactions, typically involving:

  • Formation of Indole Derivative : The indole moiety is synthesized using Fischer indole synthesis.
  • Alkylation : The indole derivative is alkylated with an ethyl halide.
  • Pyridazine Ring Formation : The alkylated indole reacts with hydrazine and a diketone to form the pyridazine ring.

The final product features an indole structure, a pyridazine ring, and an ester functional group, contributing to its unique chemical properties and potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for these compounds often range from 0.22 to 0.25 μg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Indole derivatives are known for their ability to interact with biological receptors and modulate enzyme activities involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest .

The mechanism of action for this compound likely involves:

  • Interaction with Biological Receptors : The indole moiety may bind to various receptors influencing cellular signaling pathways.
  • Enzyme Modulation : The pyridazine ring may interact with enzymes critical for metabolic processes, potentially inhibiting their activity.
  • DNA Binding : The compound could exert effects by binding to DNA, affecting gene expression and cellular function .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

StudyFindings
Demonstrated strong antimicrobial activity against multiple pathogens with MIC values as low as 0.22 μg/mL.
Investigated the anticancer effects of structurally similar derivatives, showing significant inhibition of tumor growth in vitro.
Explored the mechanism of action involving receptor interaction and enzyme inhibition, supporting the potential therapeutic applications of these compounds.

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